N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide is an intriguing chemical compound characterized by its unique structure featuring a benzo[b]thiophene core, linked to a pyrazole and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
First Step: : Synthesis typically begins with the construction of the benzo[b]thiophene ring via cyclization reactions involving thiophene and benzene derivatives under specific catalysts and temperatures.
Second Step: : The 1,2,4-oxadiazole ring is then integrated through a series of cyclization reactions involving carboxylic acids and hydrazides under dehydrating conditions.
Third Step: : The pyrazole group is introduced via reaction with 1-ethylhydrazine and α,β-unsaturated ketones under acidic conditions.
Final Coupling: : These intermediates are finally coupled together through amidation reactions using coupling agents like EDC or HATU in the presence of bases such as triethylamine.
Industrial Production Methods:
Industrial-scale synthesis might leverage continuous flow chemistry to enhance reaction efficiency, involving high-throughput reactors and automated systems to scale up the production while maintaining precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The benzo[b]thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The oxadiazole ring can be reduced under mild conditions using hydrogen gas in the presence of a palladium catalyst.
Substitution: : The pyrazole ring allows for electrophilic substitution reactions, particularly with halogens using reagents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : N-bromosuccinimide for halogenation.
Major Products Formed:
Oxidation: : Formation of benzo[b]thiophene sulfoxide.
Reduction: : Formation of reduced 1,2,4-oxadiazole derivatives.
Substitution: : Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry:
Used as a precursor for synthesizing more complex heterocyclic compounds.
Biology:
Investigated for its potential as a bioactive compound due to its multi-functional groups, which can interact with various biological targets.
Medicine:
Studied for potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry:
Potentially used in the synthesis of novel materials with unique electronic properties, such as organic semiconductors.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets, possibly enzymes or receptors. The pyrazole and oxadiazole moieties are known to mimic or inhibit natural substrates, thereby modulating biological pathways. In anti-cancer research, it may inhibit specific enzymes critical for cancer cell survival and proliferation.
Comparison with Similar Compounds
**N-(3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide
**N-(3-(1-ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide
Uniqueness:
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide stands out due to the specific positioning of its functional groups, which can lead to unique interactions with biological targets and different physical and chemical properties compared to similar compounds. This specificity can translate into different biological activities and applications, making it a compound of high interest for further study.
That should cover the essentials for an article on this compound
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-2-22-10-12(8-19-22)16-20-15(24-21-16)9-18-17(23)14-7-11-5-3-4-6-13(11)25-14/h3-8,10H,2,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWYRHFLHUFBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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